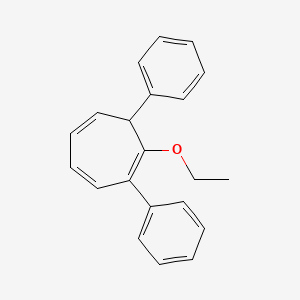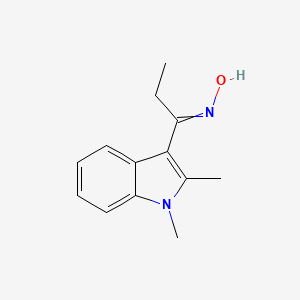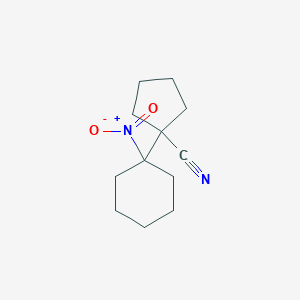
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile is a chemical compound characterized by its unique structure, which includes a nitro group attached to a cyclohexyl ring and a carbonitrile group attached to a cyclopentane ring
Métodos De Preparación
The synthesis of 1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of cyclohexane followed by the introduction of the carbonitrile group through a series of substitution reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale nitration and substitution processes, utilizing advanced equipment to maintain reaction conditions and optimize production efficiency .
Análisis De Reacciones Químicas
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or carbonitrile groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The carbonitrile group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-(1-Nitrocyclohexyl)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclopentanecarbonitrile: Lacks the nitro group, making it less reactive in redox reactions.
Cyclohexanecarbonitrile: Similar structure but without the cyclopentane ring, leading to different chemical properties.
Propiedades
Número CAS |
87740-95-2 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(1-nitrocyclohexyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H18N2O2/c13-10-11(6-4-5-7-11)12(14(15)16)8-2-1-3-9-12/h1-9H2 |
Clave InChI |
JBCOJRNEBLIGMG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2(CCCC2)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)


![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)

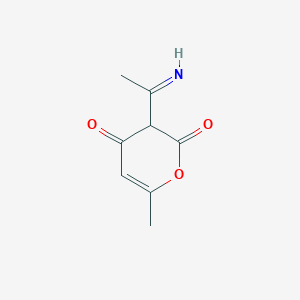
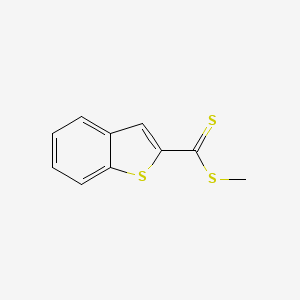
![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
